molecular formula C10H19N B13532113 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine

2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine

Cat. No.: B13532113
M. Wt: 153.26 g/mol
InChI Key: OHAFZHIECNNQAT-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine (CAS 90949-06-7) is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to an ethylamine chain with a methyl substitution on the nitrogen atom. Its structure combines the rigidity of the norbornane scaffold, which enhances stereochemical stability, with a flexible ethylamine moiety.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-methylethanamine

InChI

InChI=1S/C10H19N/c1-11-5-4-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3

InChI Key

OHAFZHIECNNQAT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of base or acid catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines, amides.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . Specific pathways may include neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The norbornane scaffold is a versatile platform for chemical modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents/Modifications Molecular Formula Key Features/Applications References
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine N-Methyl ethylamine chain C₁₀H₁₉N Secondary amine; used in receptor modulation
N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide Biphenyl carboxamide group C₂₀H₂₁NO Tertiary amide; CXCR2 antagonist with anti-cancer activity
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine Chloro-pentyl chain, trimethylnorbornane, ether linkage C₁₇H₃₀ClNO Fe-catalyzed reaction intermediate; potential for hybrid material synthesis
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine N-Methyl, 1,7,7-trimethylnorbornane C₁₁H₂₁N Sterically hindered tertiary amine; applications in asymmetric catalysis
({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine Methoxyamine side chain C₉H₁₇NO Hybrid amine-ether; used in polymer and ligand design
N-(2-Methoxyethyl)bicyclo[2.2.1]heptan-2-amine Methoxyethyl group on amine C₁₀H₁₉NO Polar tertiary amine; biochemical reagent for solubility studies

Physicochemical Properties

  • Lipophilicity : The parent compound (logP ~2.1) exhibits moderate lipophilicity, while derivatives like the biphenyl carboxamide (logP ~4.5) are more hydrophobic, enhancing membrane permeability .
  • Steric Effects : N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine (Table 1) demonstrates increased steric hindrance, which can reduce metabolic degradation but may limit binding to flat receptor surfaces .
  • Polarity : Methoxy-substituted analogs (e.g., ({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine) show enhanced solubility in polar solvents, making them suitable for aqueous-phase reactions .

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